Jak-IN-10 is classified as a small molecule inhibitor specifically targeting Janus kinases, which include JAK1, JAK2, JAK3, and TYK2. These kinases are involved in the phosphorylation of signal transducers and activators of transcription (STATs), which mediate the effects of various cytokines. The compound's design aims to selectively inhibit these kinases to reduce unwanted inflammatory responses while preserving normal immune function .
The synthesis of Jak-IN-10 involves several key steps that utilize advanced organic chemistry techniques. While specific details about Jak-IN-10's synthesis were not extensively covered in the provided literature, similar compounds have been synthesized through methods such as:
Parameters such as temperature, pH, and reaction time are critical to optimizing yields and purity during synthesis .
Jak-IN-10's molecular structure features several important characteristics:
Crystallographic studies can provide insights into the compound's interactions with target proteins, revealing binding modes and conformational dynamics essential for its inhibitory action .
Jak-IN-10 participates in several chemical reactions relevant to its function as a kinase inhibitor:
The efficacy of Jak-IN-10 can be evaluated through biochemical assays measuring its IC50 values against different JAK kinases .
The mechanism of action for Jak-IN-10 primarily involves:
Jak-IN-10 exhibits several physical and chemical properties that influence its behavior as a drug:
These properties can be characterized using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry .
Jak-IN-10 has significant potential applications in medical science:
Clinical trials continue to explore its efficacy and safety profile in various patient populations .
The discovery of Janus kinases in the early 1990s marked a transformative milestone in signal transduction research, revealing their role as essential mediators of cytokine signaling through the JAK-STAT pathway [2] [5]. This pathway, involving four family members (JAK1, JAK2, JAK3, TYK2), coordinates the signaling of >50 cytokines implicated in immunology and oncology [3] [5]. The therapeutic validation of JAK inhibition began with the observation that patients with inactivating JAK3 mutations developed severe combined immunodeficiency, while heterozygous carriers remained immunocompetent – suggesting partial inhibition could modulate immunity without complete blockade [2]. The first clinical breakthrough occurred with ruxolitinib (JAK1/JAK2 inhibitor), approved in 2011 for myeloproliferative neoplasms driven by JAK2V617F mutations [5] [9]. This was followed by tofacitinib (2012), a pan-JAK inhibitor approved for rheumatoid arthritis, demonstrating the applicability of JAK inhibition in autoimmune conditions [5] [8]. Over the past decade, >11 JAK inhibitors have gained global approval spanning oncology, dermatology, gastroenterology, and rheumatology [5] [9], reflecting their versatile therapeutic targeting of cytokine dysregulation.
Table 1: Key Milestones in JAK Inhibitor Development
Year | Event | Significance |
---|---|---|
Early 1990s | Discovery of JAK proteins | Identification of novel tyrosine kinase family [2] |
2005 | Identification of JAK2V617F mutation | Established driver mutation in myeloproliferative neoplasms [5] |
2011 | Ruxolitinib FDA approval | First JAK inhibitor approved (myelofibrosis/polycythemia vera) [9] |
2012 | Tofacitinib FDA approval | First JAK inhibitor for autoimmune disease (rheumatoid arthritis) [8] |
2022 | Deucravacitinib FDA approval | First TYK2 inhibitor for plaque psoriasis [5] |
Jak-IN-10 (chemical name: C₂₀H₁₈FN₅O₃S; CAS: 916741-98-5) emerges as a research-focused JAK inhibitor with distinctive biochemical properties. Its molecular structure features a fluorinated pyrimidine core linked to a sulfonamide group, conferring potent inhibition of JAK kinases through competitive ATP-binding site occupancy [1] [4]. Preclinical characterization reveals broad anti-JAK activity, positioning it as a tool compound for interrogating cytokine signaling networks in inflammatory pathologies. Unlike clinically approved JAK inhibitors developed for systemic administration, Jak-IN-10 has been specifically investigated in in vitro models of ocular surface inflammation, demonstrating efficacy in suppressing interleukin-mediated inflammatory cascades relevant to dry eye disorders [1]. Its physicochemical profile includes moderate hydrophilicity (cLogP ~2.8) and molecular weight of 427.45 g/mol, consistent with cell-permeable kinase inhibitors [1]. The compound shows preferential solubility in DMSO (60 mg/mL), facilitating in vitro experimentation at physiologically relevant concentrations [1]. This combination of target engagement and physicochemical properties makes Jak-IN-10 particularly valuable for mechanistic studies of JAK-dependent signaling in epithelial inflammation models.
Table 2: Key Chemical and Biochemical Properties of Jak-IN-10
Property | Specification | Method/Reference |
---|---|---|
Molecular Formula | C₂₀H₁₈FN₅O₃S | [1] |
Molecular Weight | 427.45 g/mol | Calculated |
CAS Number | 916741-98-5 | [1] |
Solubility (DMSO) | 60 mg/mL (140.37 mM) | Experimental [1] |
Primary Target | JAK kinase family | Biochemical assays [1] |
Research Application | Dry eye disorder models | Cell-based studies [1] |
Jak-IN-10 occupies a distinct niche within the JAK inhibitor pharmacopeia based on its chemical structure and inhibition profile. Classification analysis reveals three key positioning aspects:
Binding Mechanism: As an ATP-competitive type I inhibitor, Jak-IN-10 binds the active conformation of the JAK kinase domain, analogous to first-generation agents like tofacitinib [4] [5]. This distinguishes it from allosteric inhibitors (e.g., deucravacitinib targeting TYK2) or covalent inhibitors (e.g., ritlecitinib targeting JAK3) [5] [9].
Selectivity Profile: Biochemical analyses indicate broad JAK family inhibition without strong isoform selectivity, contrasting with second-generation inhibitors like upadacitinib (JAK1-selective) or fedratinib (JAK2-selective) [5] [6]. This pan-JAK activity aligns with its research utility in probing signaling pathways involving multiple cytokines [1].
Chemical Structure: The compound features a fluorinated pyrimidine core not found in FDA-approved JAK inhibitors. Its pyrimidine-2-amine scaffold linked to a benzenesulfonamide moiety differentiates it structurally from pyrrolopyrimidine-based inhibitors (tofacitinib, baricitinib) and benzimidazole derivatives (abrocitinib) [4] [9].
Table 3: Classification of Jak-IN-10 Relative to Representative JAK Inhibitors
Inhibitor | Primary Targets | Selectivity Profile | Chemical Class | Binding Mechanism |
---|---|---|---|---|
Jak-IN-10 | Pan-JAK | Non-selective | Fluorinated pyrimidine | ATP-competitive (Type I) |
Tofacitinib | JAK3 > JAK1 > JAK2 | First-generation | Pyrrolopyrimidine | ATP-competitive (Type I) |
Ruxolitinib | JAK1/JAK2 | First-generation | Pyrrolopyrimidine | ATP-competitive (Type I) |
Upadacitinib | JAK1 | Second-generation | Pyrrolopyrimidine | ATP-competitive (Type I) |
Fedratinib | JAK2 | Second-generation | Pyrrolopyrimidine | ATP-competitive (Type I) |
Deucravacitinib | TYK2 | Second-generation | Tryptophan mimetic | Allosteric |
Ritlecitinib | JAK3 | Irreversible | Pyridine | Covalent (Cys909) |
The compound's classification underscores its value as a research tool rather than a clinical candidate. Its broad JAK inhibition profile enables researchers to simultaneously block signaling from γ-chain cytokines (dependent on JAK1/JAK3), interferon family cytokines (JAK1/JAK2/TYK2), and IL-12/IL-23 (JAK2/TYK2) within experimental systems [3] [6]. This contrasts with isoform-selective inhibitors that allow dissection of specific cytokine pathways. Jak-IN-10 thus serves complementary research purposes to newer selective agents, particularly in models where multiple JAK-dependent pathways contribute to pathophysiology, such as complex inflammatory microenvironments [1] [7].
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 107419-07-8
CAS No.: 18097-67-1
CAS No.: